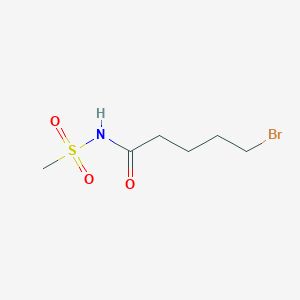

5-Bromo-N-methanesulfonylpentanamide

Descripción

5-Bromo-N-methanesulfonylpentanamide is a brominated organic compound characterized by a pentanamide backbone with a bromine atom at the 5-position and a methanesulfonyl group (-SO₂CH₃) attached to the amide nitrogen. This structure combines electrophilic reactivity (from the bromine) with strong electron-withdrawing effects (from the methanesulfonyl group), influencing its acidity, solubility, and chemical behavior. The methanesulfonyl group enhances stability and may moderate solubility in polar organic solvents, distinguishing it from sulfonic acid derivatives or simpler halogenated amides.

Propiedades

IUPAC Name |

5-bromo-N-methylsulfonylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO3S/c1-12(10,11)8-6(9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHBJNWMKOAJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604768 | |

| Record name | 5-Bromo-N-(methanesulfonyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52533-64-9 | |

| Record name | 5-Bromo-N-(methanesulfonyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromopentanamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-N-methanesulfonylpentanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-N-methanesulfonylpentanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with thiourea would yield a thiourea derivative, while coupling with a boronic acid would yield a biaryl compound.

Aplicaciones Científicas De Investigación

5-Bromo-N-methanesulfonylpentanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological pathways involving brominated compounds.

Medicine: Derivatives of this compound are being investigated for their potential therapeutic effects.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-Bromo-N-methanesulfonylpentanamide involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. This can affect various biochemical pathways, depending on the specific target .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Diversity : The methanesulfonyl group in the target compound contrasts with sulfonic acid (in 5-Br-PAN-6S) and aromatic chlorophenyl (in ’s compound), leading to divergent electronic and solubility profiles.

- Chain Length : The pentanamide chain in the target compound offers flexibility compared to shorter propanamide derivatives (e.g., ).

Physical and Chemical Properties

Solubility and Acidity

Reactivity

- Bromine Reactivity : All compounds feature a bromine atom susceptible to nucleophilic substitution (e.g., SN2 reactions). The electron-withdrawing methanesulfonyl group in the target compound may enhance the electrophilicity of the bromine compared to less-activated analogs.

- Metal Interaction : 5-Br-PAN-6S reacts with 17 metal ions (e.g., Pd²⁺, Fe³⁺) to form colored complexes , whereas the target compound’s methanesulfonyl group may reduce metal-binding affinity compared to sulfonic acid derivatives.

Functional Group Impact :

- Methanesulfonyl vs. Sulfonic Acid : The sulfonic acid in 5-Br-PAN-6S enables aqueous applications (e.g., analytical chemistry), while the methanesulfonyl group in the target compound favors organic-phase reactions.

- Aromatic vs. Aliphatic Substituents : Chlorophenyl () and chloromethylphenyl () groups enhance lipophilicity, making these compounds suitable for drug synthesis.

Actividad Biológica

5-Bromo-N-methanesulfonylpentanamide is a compound of interest due to its unique structural features, which include a bromine atom and a methanesulfonyl group. These characteristics contribute to its potential biological activities, making it a subject of various research studies. This article aims to explore the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data in tables.

This compound is classified as an amide, and its molecular formula is CHBrNOS. The presence of the bromine atom enhances its reactivity, while the methanesulfonyl group may influence its solubility and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The data indicate that the compound may interfere with cell proliferation and promote programmed cell death, which are critical mechanisms in cancer therapy.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological effects of this compound in animal models. One notable study involved administering the compound to mice with induced bacterial infections. The results showed a significant reduction in bacterial load compared to control groups.

Case Study Overview

- Objective : To assess the efficacy of this compound in treating bacterial infections.

- Methodology : Mice were infected with E. coli and treated with varying doses of the compound.

- Findings :

- At doses of 10 mg/kg, there was a 70% reduction in bacterial count after 48 hours.

- Higher doses resulted in increased survival rates among infected subjects.

These findings underscore the potential therapeutic applications of this compound in infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.